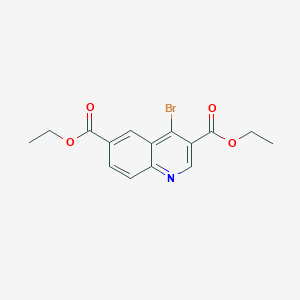![molecular formula C26H35NO3Si B13005047 (3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine” is a complex organic molecule featuring multiple stereocenters and functional groups. This compound is likely used in advanced organic synthesis and may have applications in medicinal chemistry or materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopropane and cyclopentane rings, the introduction of the tert-butyldiphenylsilyl protecting group, and the final amination step. Each step would require specific reagents and conditions, such as:
Cyclopropanation: Using diazo compounds and transition metal catalysts.
Cyclopentane formation: Through intramolecular cyclization reactions.
Protection with tert-butyldiphenylsilyl group: Using tert-butyldiphenylsilyl chloride and a base like imidazole.
Amination: Using amine sources like ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of such a compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like NaN3 in DMF.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, or as a chiral building block in asymmetric synthesis.
Biology
In biology, it might be used in the study of enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- Similar compounds might include other cyclopropane or cyclopentane derivatives with different substituents or protecting groups.
(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of stereocenters and functional groups, which could confer unique reactivity or biological activity.
Propiedades
Fórmula molecular |
C26H35NO3Si |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R,6R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-2-amine |
InChI |
InChI=1S/C26H35NO3Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-20-21-16-26(21,27)23-22(20)29-25(4,5)30-23/h6-15,20-23H,16-17,27H2,1-5H3/t20-,21-,22+,23+,26+/m0/s1 |
Clave InChI |
SPSXMRUGNUUAAI-NDRZJSJOSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H]([C@@H]3C[C@@]3([C@@H]2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(C3CC3(C2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


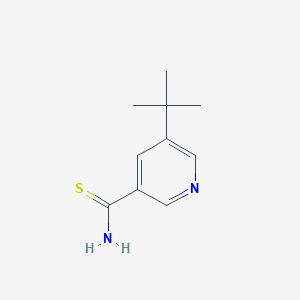

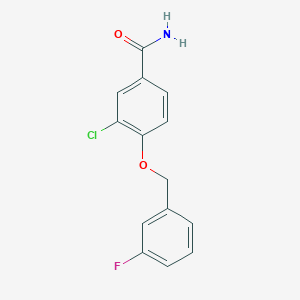
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
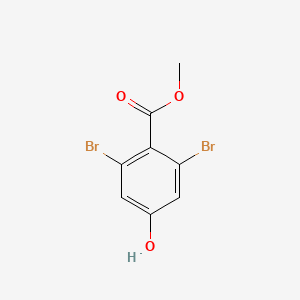
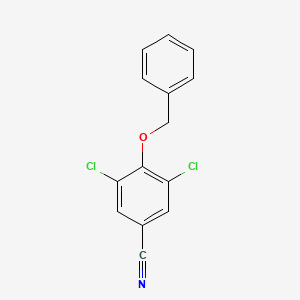

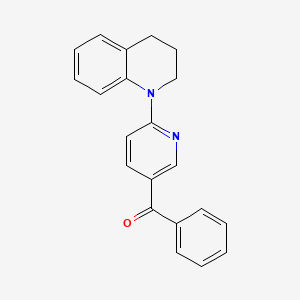
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)
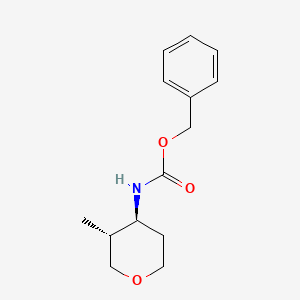

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)
